3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile
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Overview
Description
3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cognitive disorders and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile involves several steps, including the formation of key intermediates and the final coupling reactions. One of the primary methods involves the catalytic cyanation of 2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]lH-indole-5-carbonitrile under mild conditions . This process utilizes palladium catalysts to achieve high yields and purity.
Industrial Production Methods
For large-scale production, the process is optimized to ensure robustness and efficiency. The industrial method involves the use of pharmaceutically acceptable salts, particularly the citrate form, to enhance the stability and solubility of the final product . This method is suitable for the manufacturing of medications targeting cognitive disorders and other related conditions.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Common substitution reactions include halogenation and alkylation, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation often involves alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxo, amine, and substituted derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors in the brain. It targets pathways involved in neurotransmission and neuroprotection, thereby modulating cognitive functions and providing neuroprotective effects . The molecular targets include various kinases and receptors that play crucial roles in neuronal signaling and survival .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]lH-indole-5-carbonitrile: A closely related compound with similar pharmacological properties.
®-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Another compound with potent inhibitory effects on specific kinases.
Uniqueness
3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile stands out due to its unique combination of a morpholine ring and an indole nucleus, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural uniqueness contributes to its high selectivity and potency in targeting specific molecular pathways .
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,18H,5-8,12H2,(H,22,24) |
InChI Key |
RDXUCTYBYOIJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3C4=C(C=CC(=C4)C#N)NC3=O |
Origin of Product |
United States |
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